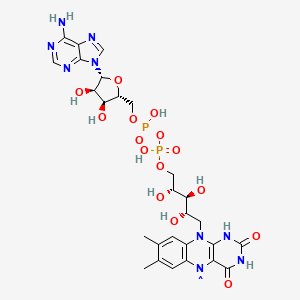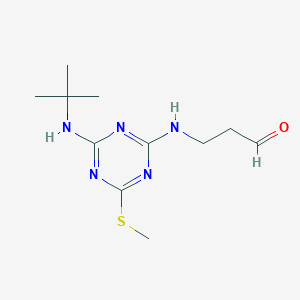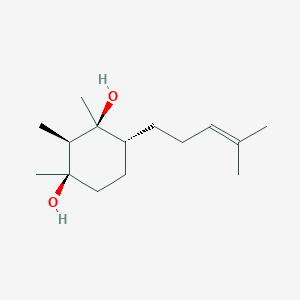
Citrantifidiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Citrantifidiol is a natural product found in Trichoderma citrinoviride with data available.
Aplicaciones Científicas De Investigación
Antifeedant Activity in Agriculture
Citrantifidiol, alongside citrantifidiene, was identified as a metabolite produced by the fungus Trichoderma citrinoviride. These compounds have demonstrated potential antifeedant activity, particularly effective against the aphid pest Schizaphis graminum. This discovery has implications for agricultural pest management, offering a potential natural alternative to synthetic pesticides (Evidente et al., 2008).
Contribution to Fundamental Biology
While not directly related to citrantifidiol, it's essential to understand the broader context of biological research. Studies like those on the protozoan Tetrahymena illuminate the importance of model organisms in biological studies, contributing to our understanding of fundamental biology and supporting research in related areas (Mar et al., 2019).
Educational Applications in Biology
Research on educational methods, such as the Cooperative Integrated Reading and Composition (CIRSA) model, highlights the importance of effective learning designs in biology education. Such studies, while not directly linked to citrantifidiol, underscore the significance of education in disseminating scientific knowledge, including findings related to specific compounds (Djamahar et al., 2018).
Propiedades
Nombre del producto |
Citrantifidiol |
|---|---|
Fórmula molecular |
C15H28O2 |
Peso molecular |
240.38 g/mol |
Nombre IUPAC |
(1R,2R,3S,4R)-1,2,3-trimethyl-4-(4-methylpent-3-enyl)cyclohexane-1,3-diol |
InChI |
InChI=1S/C15H28O2/c1-11(2)7-6-8-13-9-10-14(4,16)12(3)15(13,5)17/h7,12-13,16-17H,6,8-10H2,1-5H3/t12-,13-,14-,15-/m1/s1 |
Clave InChI |
FNTWVIBKYQRXAE-KBUPBQIOSA-N |
SMILES isomérico |
C[C@@H]1[C@](CC[C@H]([C@]1(C)O)CCC=C(C)C)(C)O |
SMILES canónico |
CC1C(CCC(C1(C)O)CCC=C(C)C)(C)O |
Sinónimos |
citrantifidiol |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



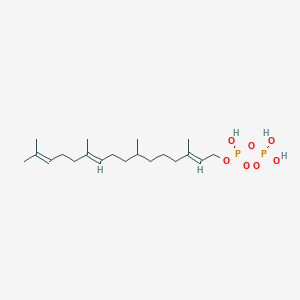
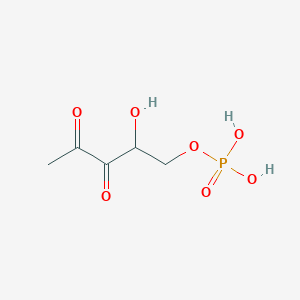
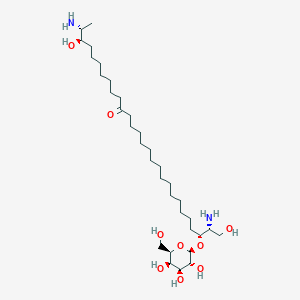
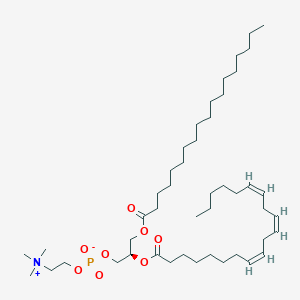
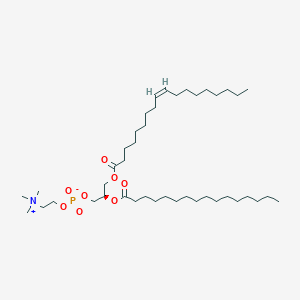
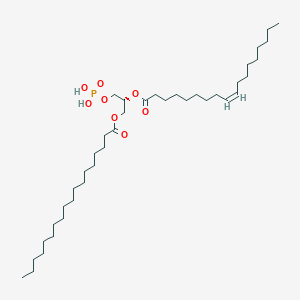
![9-[4-O-[2-O-(alpha-L-Fucopyranosyl)-beta-D-galactopyranosyl]-2-(acetylamino)-2-deoxy-beta-D-glucopyranosyloxy]nonanoic acid methyl ester](/img/structure/B1261624.png)
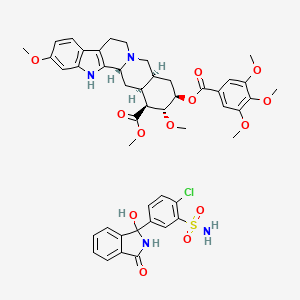
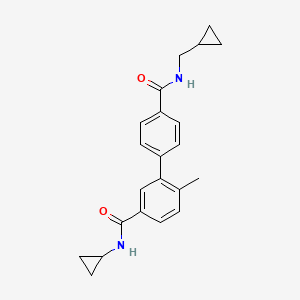
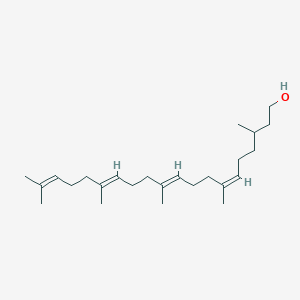
![[(1S,2S,4R)-4-[4-(2,3-dihydro-1H-inden-1-ylamino)pyrrolo[2,3-d]pyrimidin-7-yl]-2-hydroxycyclopentyl]methyl sulfamate](/img/structure/B1261632.png)
